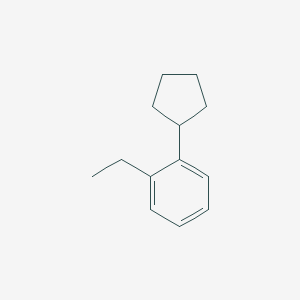

1-Cyclopentyl-2-ethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62379-81-1 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-cyclopentyl-2-ethylbenzene |

InChI |

InChI=1S/C13H18/c1-2-11-7-5-6-10-13(11)12-8-3-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |

InChI Key |

YLEUOKZKYHZFEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 2 Ethylbenzene and Analogous Structures

Direct Alkylation Approaches to Substituted Aromatics

Direct alkylation is a principal strategy for the synthesis of alkylbenzenes. This approach involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a catalyst. The success of this method hinges on the activation of the alkylating agent to form a potent electrophile, typically a carbocation or a related species, which then attacks the electron-rich aromatic ring.

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forging alkyl-aryl bonds. mt.comlibretexts.org In the context of synthesizing 1-cyclopentyl-2-ethylbenzene, this reaction would theoretically involve the alkylation of ethylbenzene (B125841) with a cyclopentylating agent (e.g., cyclopentyl chloride, cyclopentyl bromide, or cyclopentene). mt.com The ethyl group on the benzene (B151609) ring is an activating group, making the ring more nucleophilic than benzene itself and directing the incoming electrophile to the ortho and para positions. numberanalytics.com

The general mechanism begins with the formation of an electrophile from the alkylating agent, facilitated by a catalyst. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.commt.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product is often more reactive than the starting material. lumenlearning.comlibretexts.org Another limitation is the possibility of carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.org

The choice of catalyst is paramount in Friedel-Crafts alkylation, as it governs the reaction's efficiency, selectivity, and applicability. Catalysts function by generating the electrophilic species from the alkylating agent. mt.com These catalytic systems are broadly categorized into Lewis acids and solid acid catalysts.

Friedel-Crafts Alkylation Protocols for Alkylbenzene Synthesis

Catalytic Systems in Friedel-Crafts Reactions

Lewis Acid Catalysis

Lewis acids are the traditional and most widely used catalysts for Friedel-Crafts alkylation. scispace.com Common examples include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). mt.comscispace.com These electron-deficient species interact with the alkylating agent (e.g., an alkyl halide) to generate a carbocation or a highly polarized complex that acts as the electrophile. mt.commt.com

For instance, in the alkylation of ethylbenzene with cyclopentyl chloride, AlCl₃ would coordinate with the chlorine atom, weakening the C-Cl bond and facilitating the formation of a cyclopentyl carbocation. Stronger Lewis acids like AlCl₃ are generally more effective at generating carbocations and can lead to higher reaction rates. numberanalytics.com However, they can also promote side reactions such as isomerization and polyalkylation. Weaker Lewis acids may offer better control over selectivity. numberanalytics.com The choice of Lewis acid can significantly influence the reaction's outcome and must be tailored to the specific substrates and desired product. scispace.com

Solid Acid Catalysts (e.g., Zeolites)

In response to the environmental and practical drawbacks of traditional Lewis acids (e.g., corrosivity, difficulty in separation), solid acid catalysts, particularly zeolites, have emerged as a more sustainable alternative. mdpi.comlidsen.com Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing strong Brønsted and Lewis acid sites. mdpi.comlidsen.com

Zeolites like ZSM-5, Zeolite Y, and mordenite (B1173385) have demonstrated high activity and selectivity in various alkylation reactions, including the industrial production of ethylbenzene. mdpi.comlidsen.comresearchgate.net Their catalytic activity is attributed to the acidic sites within their pores. A key advantage of zeolites is their shape-selectivity, where the pore structure can influence which reactants can enter and which products can exit, thereby controlling the regioselectivity of the reaction. mdpi.com For instance, in the alkylation of ethylbenzene, zeolites can be modified to favor the formation of the para isomer due to the smaller dimensions of this isomer compared to the ortho and meta isomers, which may be too bulky to form or diffuse out of the zeolite channels. mdpi.com Zeolite-based catalysts are also readily separable from the reaction mixture and can often be regenerated, making them highly desirable for industrial processes. lidsen.com

Controlling the position of alkylation on a substituted aromatic ring is a critical aspect of synthesizing specific isomers like this compound. The ethyl group on the starting material is an ortho-, para- directing group due to its electron-donating nature, which stabilizes the arenium ion intermediate when the attack occurs at these positions. numberanalytics.com Therefore, the reaction of ethylbenzene with a cyclopentyl electrophile is expected to yield a mixture of ortho- (1,2-), meta- (1,3-), and para- (1,4-) cyclopentylethylbenzene isomers.

Several factors influence the ratio of these isomers:

Electronic Effects : The electron-donating ethyl group inherently favors substitution at the ortho and para positions. numberanalytics.com

Steric Hindrance : The bulkiness of both the existing substituent (ethyl group) and the incoming electrophile (cyclopentyl group) can play a significant role. numberanalytics.com The cyclopentyl group is considerably larger than an ethyl group. This steric bulk can hinder the approach of the electrophile to the ortho position, which is adjacent to the ethyl group. Consequently, the para position, being less sterically hindered, is often favored. stackexchange.com

Catalyst Type : Shape-selective catalysts like zeolites can be engineered to favor the formation of a specific isomer. mdpi.com For example, zeolites with pore diameters that can accommodate the transition state leading to the para isomer but not the bulkier transition states for ortho or meta isomers will selectively produce the para product. mdpi.com

Kinetic vs. Thermodynamic Control : The isomer distribution can be governed by whether the reaction is under kinetic or thermodynamic control. youtube.comlibretexts.orgopenstax.org The kinetically controlled product is the one that forms the fastest, which is often the ortho isomer due to the proximity of the directing group. openstax.org The thermodynamically controlled product is the most stable isomer, which is typically the para isomer due to reduced steric strain. libretexts.org Low reaction temperatures tend to favor the kinetic product, while higher temperatures, which allow for equilibration, favor the thermodynamic product. youtube.comopenstax.org

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and controlling the isomer distribution in Friedel-Crafts alkylation. Key parameters that can be adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.

Temperature : As mentioned, temperature can influence the kinetic versus thermodynamic product ratio. numberanalytics.com Lower temperatures can enhance regioselectivity by favoring the kinetically preferred isomer and minimizing side reactions. numberanalytics.comopenstax.org

Reaction Time : The distribution of isomers can change over the course of the reaction. For example, in the alkylation of ethylbenzene, the initially formed product distribution might be kinetically controlled, but with longer reaction times, isomerization can occur, leading to a product mixture that reflects thermodynamic stability. researchgate.net

Solvent : The polarity of the solvent can affect the reaction rate and selectivity. Polar solvents may enhance the rate but can also solvate the catalyst, potentially reducing its activity. numberanalytics.com

Reactant Ratio : Using a large excess of the aromatic substrate (ethylbenzene in this case) can help to minimize polyalkylation, a common side reaction where the alkylated product undergoes further alkylation. libretexts.org

The following table presents data on the isomer distribution over time for the alkylation of ethylbenzene, illustrating the principles of regioselectivity and the potential for optimization.

| Reaction Time (minutes) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) |

|---|---|---|---|

| 5 | 35 | 15 | 50 |

| 15 | 30 | 20 | 50 |

| 30 | 25 | 25 | 50 |

| 60 | 20 | 30 | 50 |

| 120 | 15 | 35 | 50 |

Data adapted from a study on the alkylation of ethylbenzene over an FeY zeolite catalyst, showing the change in isomer distribution over time. researchgate.net This data illustrates a trend where the initial product mixture may differ from the final, more thermodynamically stable distribution.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Forging a C(sp²)-C(sp³) bond, such as the one connecting the cyclopentyl group to the ethylbenzene ring in this compound, is efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for chemists, enabling the precise assembly of complex molecules from simpler, readily available starting materials. researchgate.net Catalysts based on palladium and nickel are particularly prominent in this area. wikipedia.org

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely utilized method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of many organoboron reagents. researchgate.netmdpi.com

For the synthesis of this compound, a viable Suzuki-Miyaura approach would involve the coupling of a cyclopentylboron species, such as cyclopentylboronic acid, with 1-halo-2-ethylbenzene (e.g., 1-bromo-2-ethylbenzene). The reaction mechanism generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The B-alkyl Suzuki-Miyaura coupling, specifically involving sp³-hybridized organoboranes, is a well-established method for creating bonds between alkyl and aryl groups. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Protocol

| Reactant A | Reactant B | Catalyst | Base | Solvent | General Yield |

|---|---|---|---|---|---|

| Cyclopentylboronic Acid | 1-Bromo-2-ethylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Good to Excellent |

Note: This table represents a generalized protocol for analogous reactions. Actual yields may vary based on specific conditions.

Negishi Coupling Protocols

The Negishi coupling provides another powerful route for C-C bond formation by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its broad scope and high reactivity, allowing for the coupling of various sp², sp³, and sp hybridized carbon centers. researchgate.net The use of organozinc reagents, which are typically prepared from the corresponding organic halide, is a key feature of this reaction. nih.gov

A potential Negishi synthesis of this compound would involve the reaction of a cyclopentylzinc halide (e.g., cyclopentylzinc bromide) with 1-halo-2-ethylbenzene. This approach is particularly effective for forming C(sp²)-C(sp³) bonds and is tolerant of a wide range of functional groups. researchgate.netnih.gov

Table 2: Representative Negishi Coupling Protocol

| Reactant A | Reactant B | Catalyst | Solvent | General Yield |

|---|---|---|---|---|

| Cyclopentylzinc Bromide | 1-Iodo-2-ethylbenzene | Pd(PPh₃)₄ | THF | Good to Excellent |

Note: This table represents a generalized protocol for analogous reactions. Actual yields may vary based on specific conditions.

Kumada Coupling Protocols

The Kumada coupling, one of the earliest developed cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly useful for coupling alkyl, vinyl, and aryl groups. wikipedia.org

To synthesize this compound via this method, cyclopentylmagnesium bromide would be reacted with 1-halo-2-ethylbenzene. While highly effective, the high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction compared to Suzuki or Negishi couplings. wikipedia.org However, for substrates with robust functional groups, it remains a highly efficient and cost-effective method. researchgate.net

Table 3: Representative Kumada Coupling Protocol

| Reactant A | Reactant B | Catalyst | Solvent | General Yield |

|---|---|---|---|---|

| Cyclopentylmagnesium Bromide | 1-Bromo-2-ethylbenzene | NiCl₂(dppe) | Diethyl Ether | Good |

Note: This table represents a generalized protocol for analogous reactions. Actual yields may vary based on specific conditions.

Directed C-H Functionalization Strategies

A more modern and atom-economical approach involves the direct functionalization of a C-H bond. Directed C-H functionalization utilizes a directing group attached to the substrate to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and replaced with a new functional group. nih.gov This strategy avoids the need to pre-functionalize the starting materials (e.g., into halides or organometallics), thus shortening synthetic sequences.

For the synthesis of this compound, one could envision a strategy starting with an ethylbenzene derivative bearing a directing group at the C1 position. This directing group would guide a palladium catalyst to the ortho C-H bond, facilitating its reaction with a cyclopentylating agent. After the reaction, the directing group can be removed to yield the final product. This approach offers a powerful way to control regioselectivity in aromatic substitution. nih.gov

Hydrosilylation and Hydrogenation Routes to Alicyclic and Aromatic Compounds

Hydrosilylation and hydrogenation are reductive methods that can be employed to synthesize the target structure from unsaturated precursors. These reactions typically involve the addition of silicon-hydrogen or hydrogen-hydrogen bonds across double or triple bonds.

Hydrosilylation involves the addition of a hydrosilane (R₃Si-H) across a C=C double bond, often catalyzed by transition metals. acs.org While not a direct route to this compound, it is a key step in synthesizing related organosilane compounds. rsc.orgnih.gov

More directly applicable is hydrogenation, which involves the addition of hydrogen (H₂) across a double bond, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. researchgate.net A plausible route to this compound would be the catalytic hydrogenation of an unsaturated precursor like 1-(cyclopent-1-en-1-yl)-2-ethylbenzene. The reaction would saturate the double bond in the cyclopentenyl ring to form the desired cyclopentyl group. This method is highly efficient for converting alkenes to alkanes. google.comgoogle.com

Table 4: Hydrogenation of an Unsaturated Precursor

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |

|---|

Multi-step Synthetic Strategies via Precursor Functionalization

Beyond single-step coupling or reduction reactions, multi-step strategies involving the functionalization of precursors are common in organic synthesis. quora.comlibretexts.org A classic approach to synthesizing alkyl-substituted benzenes is the Friedel-Crafts alkylation.

In this context, this compound could potentially be synthesized by the Friedel-Crafts alkylation of ethylbenzene with a cyclopentylating agent, such as cyclopentene (B43876) or a cyclopentyl halide (e.g., chlorocyclopentane), in the presence of a Lewis acid catalyst like AlCl₃. However, a significant challenge in this approach is controlling the regioselectivity. The ethyl group is an ortho-, para-director, meaning the reaction would produce a mixture of this compound (ortho product) and 1-cyclopentyl-4-ethylbenzene (para product). libretexts.org The para product is often favored due to reduced steric hindrance. Therefore, such a synthesis would necessitate a subsequent separation step to isolate the desired ortho isomer. reddit.com

An alternative multi-step route could involve the Friedel-Crafts acylation of cyclopentylbenzene (B1606350), followed by reduction, to introduce the ethyl group. The order of substituent introduction is critical for achieving the desired substitution pattern. libretexts.org

Derivatization of Cyclopentyl-Substituted Intermediates

One logical pathway begins with a cyclopentyl-substituted benzene ring, followed by the introduction of the ethyl group. A common starting material for this approach would be cyclopentylbenzene.

A robust method to introduce the ethyl group at the ortho position involves a two-step sequence to avoid the carbocation rearrangements and polyalkylation often associated with direct Friedel-Crafts alkylation. lumenlearning.com

Friedel-Crafts Acylation: Cyclopentylbenzene is reacted with an acylating agent, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms 2-acetyl-1-cyclopentylbenzene. The acyl group is deactivating, which helps to prevent further substitutions on the aromatic ring.

Reduction of the Ketone: The resulting aryl ketone is then reduced to form the ethyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam, Zn(Hg), and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like potassium hydroxide). lumenlearning.com

This acylation-reduction sequence provides better control and yields a specific isomer, making it a preferred method for synthesizing specific alkylbenzenes.

Derivatization of Ethylbenzene-Based Precursors

An alternative and more direct approach starts with ethylbenzene and introduces the cyclopentyl group. This is typically achieved through Friedel-Crafts alkylation.

The reaction involves treating ethylbenzene with a cyclopentylating agent, such as cyclopentene or a cyclopentyl halide (e.g., chlorocyclopentane), and a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄ if using an alkene). lumenlearning.comepa.gov The ethyl group on the benzene ring is an ortho-, para-director, meaning it will direct the incoming cyclopentyl group to the positions ortho (C2) and para (C4) to it.

Therefore, this reaction will produce a mixture of isomers: this compound (ortho product) and 1-cyclopentyl-4-ethylbenzene (para product).

| Parameter | Friedel-Crafts Alkylation of Ethylbenzene |

| Substrate | Ethylbenzene |

| Alkylating Agent | Cyclopentene or Chlorocyclopentane |

| Catalyst | Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., H₂SO₄) |

| Primary Products | Mixture of this compound and 1-Cyclopentyl-4-ethylbenzene |

| Challenges | Isomer separation, potential for polyalkylation |

Separation of these isomers would be necessary to isolate the desired this compound. The ratio of ortho to para products can be influenced by reaction conditions such as temperature and the choice of catalyst.

Ring-Forming Reactions Incorporating Cyclopentyl and Ethyl Moieties

More complex synthetic routes involve the construction of one of the cyclic structures from a precursor already containing the other required moieties. These methods are less common for simple alkylbenzenes but are powerful tools in organic synthesis.

Intramolecular Cyclization: One could envision a strategy starting with an ethyl-substituted aromatic compound bearing a functionalized five-carbon chain. For example, a 1-(2-ethylphenyl)-5-halopentane could undergo an intramolecular Friedel-Crafts alkylation to form the cyclopentyl ring fused to the benzene ring, which would then require further steps.

Cycloaddition Reactions: A Diels-Alder reaction could theoretically be used to construct the aromatic ring. This might involve the reaction of a diene containing a cyclopentyl group with an alkene dienophile bearing an ethyl group, followed by an oxidation step to aromatize the newly formed six-membered ring. While plausible, this is a complex and multi-step approach for this target molecule. tandfonline.com

Ring Contraction: Another advanced method involves the contraction of a six-membered ring to form the cyclopentyl unit. researchgate.net For instance, a derivative of ethylbenzene with an attached cyclohexanone (B45756) ring could potentially undergo a Favorskii rearrangement, contracting the six-membered ring into a five-membered cyclopentane (B165970) carboxylic acid derivative, which would then need to be decarboxylated. researchgate.net

These ring-forming strategies offer creative solutions but are generally more applicable to the synthesis of complex polycyclic systems rather than relatively simple substituted benzenes.

Green Chemistry Approaches in Synthetic Pathways

Modern chemical synthesis emphasizes the development of environmentally benign processes. For the production of alkylated aromatics, this includes reducing solvent use, employing biocatalysts, and utilizing continuous manufacturing processes.

Solvent-Free Reaction Conditions

A significant green improvement over traditional Friedel-Crafts reactions, which use corrosive and difficult-to-handle catalysts like AlCl₃ or HF, is the use of solid acid catalysts. researchgate.net These materials, such as zeolites (e.g., H-BEA, H-MOR), can catalyze the alkylation of benzene and its derivatives with olefins. researchgate.net

These reactions can often be performed under solvent-free conditions, where the liquid reactants are passed over a solid catalyst bed at elevated temperatures. This approach offers several advantages:

Reduced Waste: Eliminates the need for organic solvents, which are often volatile and toxic.

Catalyst Reusability: The solid catalyst can be filtered off and reused, unlike homogeneous catalysts that are consumed or require difficult separation.

Improved Safety: Avoids the use of highly corrosive and hazardous catalysts like HF. tandfonline.com

This methodology is widely studied for the production of linear alkylbenzenes (LABs) and is directly applicable to the synthesis of compounds like this compound. researchgate.net

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. While no direct biocatalytic route to this compound has been reported, recent research has demonstrated the production of its parent structure, ethylbenzene, from renewable resources. researchgate.netnih.gov

A non-natural, three-enzyme cascade has been developed to convert L-phenylalanine, an amino acid derivable from fermentation, into ethylbenzene. researchgate.net The pathway involves:

Phenylalanine ammonia (B1221849) lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid.

Enoate reductase (ER): Reduces trans-cinnamic acid to 3-phenylpropionic acid.

Photodecarboxylase (FAP): Upon irradiation with blue light, this enzyme decarboxylates 3-phenylpropionic acid to yield ethylbenzene.

Researchers significantly improved the efficiency of the rate-limiting photodecarboxylase through protein engineering. researchgate.netnih.gov This cascade demonstrates the potential to produce foundational aromatic chemicals from biobased feedstocks like glycerol, moving away from petroleum-based sources. nih.gov

| Enzyme | Function in Cascade | Starting Material | Product |

| Phenylalanine ammonia lyase (PAL) | Deamination | L-phenylalanine | trans-Cinnamic acid |

| Enoate reductase (ER) | Double bond reduction | trans-Cinnamic acid | 3-Phenylpropionic acid |

| Photodecarboxylase (FAP) | Decarboxylation | 3-Phenylpropionic acid | Ethylbenzene |

Flow Chemistry Applications for Continuous Processes

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for many chemical reactions, including alkylations. rsc.org This technology provides enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. nih.govnih.gov

For the synthesis of this compound via Friedel-Crafts alkylation, a flow process would involve:

Pumping separate streams of ethylbenzene and the cyclopentylating agent (e.g., cyclopentene).

Mixing these streams with a catalyst (either a dissolved Lewis acid or by flowing through a packed bed of a solid acid catalyst).

Passing the mixture through a heated tube or microreactor, where the reaction occurs within seconds or minutes. acs.org

The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, preventing thermal runaways in exothermic reactions and enabling precise temperature control to optimize product selectivity. nih.gov This approach is well-suited for industrial-scale production, offering higher throughput and consistency compared to batch methods. nih.gov

Chemical Reactivity and Transformation Studies of 1 Cyclopentyl 2 Ethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

The cyclopentyl and ethyl groups are ortho-, para-directing activators for electrophilic aromatic substitution reactions. This is due to their electron-donating nature through hyperconjugation and inductive effects, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. In 1-Cyclopentyl-2-ethylbenzene, the positions ortho to the cyclopentyl group are C6, and the position para is C4. The positions ortho to the ethyl group are C3, and the position para is C5. Due to the 1,2-disubstitution pattern, the directing effects of both groups influence the regioselectivity of incoming electrophiles.

The halogenation of this compound, typically with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), proceeds through the standard electrophilic aromatic substitution mechanism. The Lewis acid polarizes the halogen molecule, creating a stronger electrophile that is then attacked by the electron-rich aromatic ring.

The regioselectivity of halogenation is governed by the combined directing effects of the cyclopentyl and ethyl groups. Both being ortho-, para-directors, substitution is expected to occur at the positions least sterically hindered and most electronically activated. The positions C3 and C6 are ortho to one alkyl group and meta to the other, while positions C4 and C5 are para to one and ortho to the other. Steric hindrance from the bulky cyclopentyl group would likely disfavor substitution at the C6 position. Therefore, the major products are expected to be the 4- and 5-halo-1-cyclopentyl-2-ethylbenzene isomers.

Table 1: Predicted Regioselectivity in the Bromination of this compound

| Product | Predicted Distribution |

|---|---|

| 4-Bromo-1-cyclopentyl-2-ethylbenzene | Major |

| 5-Bromo-1-cyclopentyl-2-ethylbenzene | Major |

| 3-Bromo-1-cyclopentyl-2-ethylbenzene | Minor |

Nitration of this compound is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The orienting effects of the cyclopentyl and ethyl groups direct the incoming nitro group to the ortho and para positions.

Similar to halogenation, the directing effects of both alkyl groups will influence the final product distribution. The nitronium ion will preferentially attack the positions most activated and least sterically hindered. Consequently, the primary products are expected to be 4-nitro-1-cyclopentyl-2-ethylbenzene and 5-nitro-1-cyclopentyl-2-ethylbenzene. Studies on the nitration of similar 1,2-dialkylbenzenes, such as o-xylene, show a preference for substitution at the 4-position. google.comgoogle.com

Table 2: Predicted Product Distribution in the Mononitration of this compound

| Product | Predicted Relative Yield |

|---|---|

| 4-Nitro-1-cyclopentyl-2-ethylbenzene | High |

| 5-Nitro-1-cyclopentyl-2-ethylbenzene | Moderate |

| 3-Nitro-1-cyclopentyl-2-ethylbenzene | Low |

Note: This table is based on directing effects and steric considerations, and specific experimental yields for this compound may vary.

Sulfonation of this compound involves the reaction with fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃). This reaction is reversible, and the position of substitution can be influenced by reaction conditions such as temperature and acid concentration. wikipedia.org

The cyclopentyl and ethyl groups direct the sulfonic acid group to the less sterically hindered ortho and para positions. Therefore, the main products are expected to be 4-(1-cyclopentyl-2-ethylphenyl)sulfonic acid and 5-(1-cyclopentyl-2-ethylphenyl)sulfonic acid. The reversibility of the reaction can be utilized in synthetic strategies to introduce the sulfonyl group as a blocking group to direct other substituents to desired positions.

Friedel-Crafts acylation of this compound introduces an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction is generally less prone to polysubstitution than Friedel-Crafts alkylation because the introduced acyl group is deactivating.

The directing effects of the alkyl substituents will favor acylation at the para positions (C4 and C5) due to the significant steric bulk of the acyl electrophile and the Lewis acid complex. Acylation at the ortho positions (C3 and C6) is expected to be minimal due to steric hindrance.

Table 3: Expected Major Products of Friedel-Crafts Acylation of this compound with Acetyl Chloride

| Product | Position of Acylation |

|---|---|

| 1-(4-Cyclopentyl-3-ethylphenyl)ethanone | 5-position |

Note: The relative yields would depend on the specific reaction conditions, but para-substitution is generally favored.

Oxidation Reactions of Alkyl Substituted Aromatic Compounds

The alkyl side chains of this compound are susceptible to oxidation at the benzylic positions, which are the carbon atoms directly attached to the aromatic ring. The stability of the benzylic radical intermediates facilitates these reactions.

Oxidation of the ethyl group is a common transformation. With strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, the ethyl group can be completely oxidized to a carboxylic acid group, yielding 2-cyclopentylbenzoic acid. libretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom.

Under milder and more selective conditions, the ethyl group can be oxidized to a ketone. Various catalytic systems have been developed for the selective oxidation of ethylbenzene (B125841) to acetophenone (B1666503), and similar principles would apply to this compound, likely yielding 1-(2-cyclopentylphenyl)ethanone. acs.orgrsc.orgresearchgate.nettandfonline.comacs.org

The cyclopentyl group also has a benzylic position. Strong oxidation could potentially lead to cleavage of the cyclopentyl ring and formation of a dicarboxylic acid, though this would require harsh conditions. Milder oxidation might lead to the formation of a ketone at the benzylic position of the cyclopentyl ring, resulting in 2-ethyl-1-cyclopentanonebenzene, although this is generally a less common transformation than the oxidation of a simple alkyl chain.

Table 4: Potential Oxidation Products of this compound

| Oxidizing Agent/Conditions | Major Product from Ethyl Group Oxidation | Major Product from Cyclopentyl Group Oxidation |

|---|---|---|

| 1. KMnO₄, OH⁻, heat; 2. H₃O⁺ | 2-Cyclopentylbenzoic acid | Ring-opened products (under harsh conditions) |

Note: The selective oxidation of one alkyl group over the other would depend on the specific catalyst and reaction conditions employed.

Aromatic Ring Oxidation

The benzene (B151609) ring is generally resistant to oxidation due to its aromatic stability. libretexts.orgmsu.edu Strong oxidizing agents under harsh conditions are typically required to cleave the aromatic ring. The initial phase of oxidation of alkyl-substituted aromatic compounds by potent oxidants like hydroxyl (HO•) or sulfate (B86663) (SO4•−) radicals can proceed through pathways other than simple ring hydroxylation. nih.gov Studies on similar compounds, such as ethylbenzene, indicate that the reaction can involve radical addition to the ring, followed by reaction with oxygen. nih.gov This can lead to the formation of a bicyclic peroxy intermediate that subsequently undergoes ring cleavage, producing a variety of smaller molecules like aldehydes and organic acids. nih.gov For instance, the oxidation of ethylbenzene can yield products like formic acid and formaldehyde (B43269) alongside hydroxylated aromatic compounds. nih.gov While direct oxidation of the this compound ring is challenging, these ring-cleavage pathways represent a potential transformation under strong oxidative stress. nih.gov

Catalytic Oxidation Studies and Catalyst Performance

While the aromatic ring is inert, the alkyl side chains of alkylbenzenes are readily oxidized, a reaction of significant industrial importance. libretexts.org The benzylic C-H bonds (those adjacent to the aromatic ring) on both the ethyl and cyclopentyl groups of this compound are activated and thus represent the primary sites for catalytic oxidation. libretexts.orglibretexts.org

Research on the catalytic oxidation of ethylbenzene to acetophenone serves as an excellent model for the expected reactivity of this compound. Various heterogeneous and homogeneous catalysts have been explored to improve reaction efficiency and selectivity under milder conditions. These reactions often utilize oxidants like molecular oxygen (O2), hydrogen peroxide (H2O2), or tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.netchula.ac.th

Cobalt-based catalysts, in particular, have shown significant activity. For example, cobalt oxides supported on mesoporous carbon nitride have been used for the selective oxidation of ethylbenzene, demonstrating good conversion and selectivity to acetophenone at temperatures around 100 °C. mdpi.com Similarly, Co-substituted heteropolytungstate has been shown to effectively catalyze the oxidation of ethylbenzene to acetophenone using hydrogen peroxide as a green oxidant. chula.ac.th The performance of various catalytic systems for the model reaction of ethylbenzene oxidation is summarized in the table below.

Table 1: Performance of Various Catalysts in the Oxidation of Ethylbenzene

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Acetophenone (%) | Reference |

|---|---|---|---|---|---|

| No Catalyst | TBHP | - | 35.0 | 17.1 (Yield) | researchgate.net |

| CMK-3 | TBHP | - | - | - | researchgate.net |

| NOMC | TBHP | - | 84.5 | 82.7 (Yield) | researchgate.net |

| 3CoOx/mpg-C3N4 | TBHP | 100 | ~70 | ~85 | mdpi.com |

| Co2Al-LDO(250) | O2 | 120 | ~25 | ~90 | researchgate.net |

| [(n-C4H9)4N]4HPW11Co(H2O)O39 | H2O2 | 80 | 38.6 | 98.2 | chula.ac.th |

Note: TBHP = tert-butyl hydroperoxide; NOMC = Nitrogen-doped ordered mesoporous carbon. Selectivity is reported for the primary product, acetophenone. Some values are approximate based on graphical data.

Reduction Reactions

Just as the aromatic ring is resistant to oxidation, it is also inert to catalytic hydrogenation under conditions that readily reduce typical alkene double bonds. libretexts.org The reduction of the benzene ring in this compound to form 1-Cyclopentyl-2-ethylcyclohexane requires forcing conditions. libretexts.orglibretexts.org This transformation typically necessitates the use of high hydrogen pressures (several hundred atmospheres) and elevated temperatures, often in conjunction with highly active catalysts like platinum, palladium, or rhodium on a carbon support. libretexts.orglibretexts.org Under such conditions, other reducible functional groups on the molecule would also likely be reduced.

The stability of the aromatic ring allows for the selective reduction of other functional groups that might be present on a derivative of this compound. libretexts.org For instance, if an alkene double bond were present in one of the alkyl side chains, it could be selectively hydrogenated using a palladium catalyst at room temperature and atmospheric pressure without affecting the aromatic ring. libretexts.org Similarly, a benzylic carbonyl group, which could be formed via oxidation of the ethyl side chain, can be reduced back to a methylene (B1212753) group (C=O → CH2) by catalytic hydrogenation over a palladium catalyst. libretexts.orglibretexts.org This two-step sequence of oxidation followed by reduction provides a strategic route to synthesize specific alkylbenzenes that might be difficult to prepare directly. libretexts.org

Free Radical Reactions and Peroxidation Mechanisms

Free radical reactions are central to the chemistry of this compound, particularly in autoxidation processes, where the compound reacts with atmospheric oxygen. researchgate.net These reactions are typically initiated by the formation of a radical, which then propagates a chain reaction. The benzylic C-H bonds on both the ethyl and cyclopentyl groups are the most susceptible to attack by radicals due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

The general mechanism for the peroxidation of an alkylbenzene (Ar-R) involves several key steps:

Initiation: Formation of an initial radical (R•), often by heat or light.

Propagation: The radical abstracts a benzylic hydrogen from the alkylbenzene to form a more stable benzylic radical (Ar-R•). This radical then reacts with oxygen (O2) to form a peroxyl radical (Ar-ROO•). The peroxyl radical can then abstract a hydrogen from another alkylbenzene molecule, propagating the chain and forming a hydroperoxide (Ar-ROOH).

Termination: Two radicals combine to form a non-radical species, ending the chain reaction.

Studies on ethylbenzene autoxidation confirm that the process is a free-radical-mediated oxidation. researchgate.net The reaction proceeds through the formation of peroxide intermediates, which can then decompose to yield products like acetophenone and 1-phenylethanol (B42297). chula.ac.thresearchgate.net

The benzylic C-H bonds are significantly weaker than other aliphatic C-H bonds, making them preferential sites for HAT. libretexts.org The resulting benzylic radical is stabilized by delocalization of the unpaired electron into the aromatic π-system. Kinetic studies on HAT reactions show that the rate is influenced by the bond dissociation energy of the C-H bond and polar effects. nih.gov For this compound, there are two types of benzylic hydrogens that are susceptible to HAT: the secondary hydrogens on the ethyl group (-CH2-) and the tertiary hydrogen on the cyclopentyl group where it attaches to the ring. The tertiary benzylic C-H bond is generally weaker and more reactive towards HAT than the secondary ones. This HAT process is the key step that initiates the oxidation and peroxidation cascade. researchgate.netnih.gov

Investigation of Peroxy Radical Intermediates

The oxidation of alkylbenzenes, such as this compound, often proceeds through a free-radical chain mechanism, particularly under atmospheric or combustion conditions. numberanalytics.comnumberanalytics.com A critical step in this process is the formation of peroxy radical intermediates (ROO•). The reaction is initiated by the abstraction of a hydrogen atom from a benzylic position—the carbon atom directly attached to the aromatic ring—as these C-H bonds are weakened by the stabilizing effect of the benzene ring on the resulting radical. wordpress.comlibretexts.org

For this compound, there are two types of benzylic hydrogens: those on the ethyl group and the one on the cyclopentyl group. Abstraction of a benzylic hydrogen generates a carbon-centered benzylic radical. This radical is stabilized by resonance, with the unpaired electron delocalized into the aromatic π-system. libretexts.org In an oxygen-rich environment, this carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. mit.edu

The formation of these peroxy radicals is a key step in autoxidation processes. These intermediates can subsequently undergo a variety of reactions, including abstracting a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and propagate the radical chain, or participating in recombination reactions. mit.edunih.gov The study of these peroxy radical intermediates is crucial for understanding the atmospheric degradation and combustion chemistry of alkylated aromatic hydrocarbons. mdpi.com

Table 1: Hypothetical Peroxy Radical Formation from this compound

| Step | Reactant(s) | Intermediate/Product | Description |

| Initiation | This compound + Initiator (e.g., •OH) | 1-(1-Cyclopentyl-2-ethylphenyl)ethyl radical or 1-Cyclopentyl-2-(1-phenylethyl)cyclopentyl radical + H₂O | A radical initiator abstracts a benzylic hydrogen from either the ethyl or cyclopentyl group. |

| Propagation | Benzylic Radical + O₂ | 1-(1-Cyclopentyl-2-ethylphenyl)ethylperoxy radical or 1-Cyclopentyl-2-(1-phenylethyl)cyclopentylperoxy radical | The carbon-centered benzylic radical reacts rapidly with molecular oxygen to form a peroxy radical. |

| Propagation | Peroxy Radical + this compound | Hydroperoxide + Benzylic Radical | The peroxy radical abstracts a benzylic hydrogen from another molecule of the parent hydrocarbon, forming a hydroperoxide and a new benzylic radical to continue the chain. |

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic Aromatic Substitution (NAS) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, NAS reactions require specific features on the aromatic ring, which are typically absent in simple alkylbenzenes like this compound. chemistrysteps.commasterorganicchemistry.com The primary pathways for NAS are the addition-elimination and the elimination-addition (benzyne) mechanisms. wikipedia.org

For this compound to undergo NAS, it would first need to be functionalized to include a good leaving group (such as a halide) and, for the addition-elimination pathway, strong electron-withdrawing groups. youtube.com

Addition-Elimination Mechanisms

The addition-elimination mechanism is the most common pathway for NAS. masterorganicchemistry.com It proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comchemistrysteps.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

This mechanism is highly dependent on the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) positioned ortho and/or para to the leaving group. pdx.edu These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. Since this compound lacks both a leaving group and any electron-withdrawing substituents, it does not undergo NAS via the addition-elimination mechanism under normal conditions.

Benzyne (B1209423) Intermediates in Aromatic Reactivity

The elimination-addition mechanism involves a highly reactive intermediate known as benzyne (or an aryne in the general case). libretexts.org This pathway occurs under conditions of a very strong base (e.g., sodium amide, NaNH₂) and typically requires an aryl halide substrate. pdx.edulibretexts.org The mechanism involves two main stages:

Elimination: The strong base abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the leaving group, resulting in the formation of a triple bond within the benzene ring, creating the benzyne intermediate. youtube.com

Addition: The nucleophile (which can be the conjugate base of the solvent, such as NH₂⁻ in liquid ammonia) then attacks one of the two carbons of the benzyne triple bond. Subsequent protonation yields the final product. wikipedia.org

A notable feature of the benzyne mechanism is that the incoming nucleophile can bond to the carbon that originally held the leaving group or to the adjacent carbon that was initially deprotonated. libretexts.orgnih.gov For a hypothetical derivative like 1-chloro-2-cyclopentyl-3-ethylbenzene, treatment with a strong base could generate a benzyne intermediate, leading to a mixture of substitution products.

Mechanistic Investigations of Complex Transformations

Understanding the complex chemical transformations of this compound requires detailed mechanistic investigations. These studies often focus on elucidating the specific sequence of elementary steps that constitute a reaction pathway and analyzing the energetic properties of transition states. nih.gov Common transformations for alkylbenzenes include oxidation, pyrolysis, and catalytic dehydrogenation.

Elucidation of Reaction Pathways

Elucidating a reaction pathway involves identifying all intermediates and transition states that connect reactants to products. For alkylbenzenes, oxidation pathways are of significant interest. numberanalytics.com As discussed (3.4.2), the initial steps typically involve the formation of benzylic radicals and peroxy intermediates. numberanalytics.comlibretexts.org

Subsequent steps can be complex and lead to a variety of products. For example, the hydroperoxides formed from peroxy radicals can decompose to form alkoxy radicals (RO•) and a hydroxyl radical (•OH). The alkoxy radical can then undergo further reactions, such as C-C bond cleavage or hydrogen abstraction, leading to the formation of alcohols, ketones, and aldehydes. wordpress.com For this compound, this could lead to products such as 1-(2-cyclopentylphenyl)ethan-1-one or 2-ethylphenyl(cyclopentyl)methanone. The specific products formed depend heavily on reaction conditions like temperature, pressure, and the presence of catalysts. numberanalytics.com

Table 2: Generalized Pathway for Benzylic Oxidation of this compound

| Stage | General Reaction | Potential Products/Intermediates from this compound |

| 1. H-Abstraction | Ar-CHR₂ + X• → Ar-C•R₂ + HX | Benzylic radical on ethyl or cyclopentyl group |

| 2. O₂ Addition | Ar-C•R₂ + O₂ → Ar-C(OO•)R₂ | Peroxy radical |

| 3. Hydroperoxide Formation | Ar-C(OO•)R₂ + Ar-CHR₂ → Ar-C(OOH)R₂ + Ar-C•R₂ | Hydroperoxide |

| 4. Hydroperoxide Decomposition | Ar-C(OOH)R₂ → Ar-C(O•)R₂ + •OH | Alkoxy radical |

| 5. Product Formation | Ar-C(O•)R₂ → Products | Ketones (e.g., 1-(2-cyclopentylphenyl)ethan-1-one), Alcohols |

Transition State Analysis

Transition state analysis is a powerful tool, primarily computational, for understanding reaction mechanisms at a molecular level. numberanalytics.com It involves calculating the potential energy surface of a reaction to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction rate and provide insight into the mechanism. compchemhighlights.org

Methods like Density Functional Theory (DFT) are commonly used to model these processes. acs.org For a reaction of this compound, such as the initial hydrogen abstraction by a hydroxyl radical, computational analysis could provide:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This allows for the calculation of theoretical rate constants.

Transition State Geometry: The precise arrangement of atoms at the peak of the energy barrier, revealing which bonds are breaking and which are forming. beilstein-journals.org

By comparing the activation energies for hydrogen abstraction from the ethyl versus the cyclopentyl group, for example, researchers can predict which site is more reactive. This type of analysis is crucial for building accurate kinetic models for the complex transformations of aromatic compounds. researchgate.net

Table 3: Hypothetical Computational Data for H-Abstraction from this compound by •OH

| Reaction Site | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Transition State Description |

| Benzylic C-H (Ethyl group) | Low | Exothermic | Elongated C-H bond; nascent O-H bond formation. |

| Benzylic C-H (Cyclopentyl group) | Slightly higher/lower than ethyl | Exothermic | Elongated C-H bond; nascent O-H bond formation. |

| Aromatic C-H | High | Endothermic | High energy barrier due to disruption of aromaticity. |

| Aliphatic C-H (non-benzylic) | High | Slightly exothermic | Stronger C-H bond results in a higher activation barrier compared to benzylic positions. |

Computational and Theoretical Chemistry of 1 Cyclopentyl 2 Ethylbenzene

Molecular Structure and Conformation Analysis

Ab Initio Calculations for Geometric Optimization

To determine the most stable three-dimensional structure of 1-Cyclopentyl-2-ethylbenzene, ab initio quantum mechanical calculations would be employed. These first-principles methods, such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters.

For this compound, a geometric optimization would start with an initial guess of the molecular structure. The calculation would then iteratively adjust bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. Key parameters that would be determined include:

C-C bond lengths within the benzene (B151609) ring, cyclopentyl ring, and ethyl group.

C-H bond lengths .

Bond angles such as C-C-C within the rings and the ethyl chain.

Dihedral angles defining the orientation of the cyclopentyl and ethyl groups relative to the benzene plane.

Due to steric hindrance between the ortho substituents, the benzene ring itself might exhibit some degree of planar distortion. Furthermore, the cyclopentyl ring would adopt a non-planar conformation, likely an "envelope" or "twist" form, to minimize its internal strain. The ethyl group would also have preferred rotational orientations.

A hypothetical data table for the optimized geometry of the global minimum energy conformer of this compound, as would be obtained from an ab initio calculation, is presented below.

| Parameter | Predicted Value |

| Benzene C-C Bond Length (average) | ~1.39 Å |

| Cyclopentyl C-C Bond Length (average) | ~1.54 Å |

| Ethyl C-C Bond Length | ~1.53 Å |

| C(aromatic)-C(cyclopentyl) Bond Length | ~1.52 Å |

| C(aromatic)-C(ethyl) Bond Length | ~1.52 Å |

| Dihedral Angle (Benzene-Cyclopentyl) | Non-coplanar |

| Dihedral Angle (Benzene-Ethyl) | Non-coplanar |

Note: These are estimated values based on typical bond lengths and the expected effects of steric hindrance. Actual values would require specific calculations.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, would provide a balance between computational cost and accuracy for determining its ground state properties. researchgate.net

These studies would yield similar geometric parameters as ab initio methods but would also provide valuable information about the molecule's energetic and electronic characteristics. The primary output would be the total electronic energy of the optimized structure, which is crucial for comparing the stability of different conformers.

Conformational Isomerism and Energy Landscapes

The rotation around the single bonds connecting the cyclopentyl and ethyl groups to the benzene ring, as well as the internal flexibility of the cyclopentyl ring, gives rise to multiple conformational isomers for this compound. Each of these conformers represents a local minimum on the potential energy surface.

A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy landscape. This landscape would reveal the most stable conformers (global minima) and the energy barriers between them (transition states). The steric clash between the hydrogen atoms of the cyclopentyl ring and the ethyl group would be the dominant factor in determining the relative energies of these conformers. It is expected that the most stable conformer would orient the substituents to minimize these repulsive interactions.

Electronic Structure and Bonding Characterization

The electronic properties of this compound are intrinsically linked to its molecular structure.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and electronic transitions.

For this compound, the HOMO would likely be a π-orbital associated with the electron-rich benzene ring, while the LUMO would be a corresponding π*-antibonding orbital. The alkyl substituents (cyclopentyl and ethyl) are electron-donating, which would raise the energy of the HOMO and slightly affect the LUMO energy, generally leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene. A smaller gap suggests that the molecule is more readily excitable.

A hypothetical data table for the FMO analysis is presented below.

| Molecular Orbital | Predicted Energy (eV) | Description |

| LUMO | ~0.5 to 1.5 | π*-antibonding orbital of the benzene ring |

| HOMO | ~-5.5 to -6.5 | π-bonding orbital of the benzene ring |

| HOMO-LUMO Gap | ~6.0 to 8.0 | Energy difference between HOMO and LUMO |

Note: These are estimated energy ranges. Precise values would be obtained from specific DFT or ab initio calculations.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within this compound can be visualized using a molecular electrostatic potential (MEP) map. This map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying charge.

For this compound, the MEP map would show a region of high electron density (typically colored red or yellow) centered on the π-system of the benzene ring, indicating its nucleophilic character. The alkyl substituents, being electron-donating, would enhance this electron density. Conversely, the hydrogen atoms would be represented by regions of lower electron density (typically colored blue or green), indicating their partial positive charge. The MEP map is a valuable tool for predicting how the molecule would interact with other chemical species, such as electrophiles or nucleophiles.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic properties of molecules like this compound. nih.gov These predictions are instrumental for compound identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted. nih.gov For this compound, the predicted shifts are based on the electronic environment of each nucleus. The aromatic protons are expected to appear in the range of 7.0-7.5 ppm, while the protons of the ethyl and cyclopentyl groups will be in the aliphatic region (1.0-3.0 ppm). Similarly, ¹³C NMR shifts can be calculated, with aromatic carbons appearing around 125-145 ppm and aliphatic carbons at lower field strengths. libretexts.orgprocess-nmr.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include C-H stretching from the aromatic ring, the ethyl group, and the cyclopentyl group, as well as C=C stretching of the aromatic ring. semanticscholar.org These computational spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Vibrational Frequency |

| ¹H NMR | Aromatic (C₆H₄) | 7.0 - 7.5 ppm |

| Ethyl (-CH₂CH₃) | 2.5 - 2.8 ppm (CH₂), 1.1 - 1.3 ppm (CH₃) | |

| Cyclopentyl (-C₅H₉) | 1.5 - 2.5 ppm | |

| ¹³C NMR | Aromatic (C₆H₄) | 125 - 145 ppm |

| Ethyl (-CH₂CH₃) | 20 - 30 ppm (CH₂), 10 - 20 ppm (CH₃) | |

| Cyclopentyl (-C₅H₉) | 25 - 45 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ |

| Aliphatic C-H Stretch | ~2850 - 2960 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ |

Reaction Mechanism Modeling and Simulation

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound. doi.org These simulations provide a molecular-level view of how reactions proceed, which is crucial for understanding and optimizing chemical processes.

A Potential Energy Surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. doi.org By mapping the PES, chemists can identify the most likely pathways for a chemical reaction. The surface contains minima, which correspond to stable molecules (reactants, products, and intermediates), and saddle points, which represent transition states. doi.org For a reaction involving this compound, such as dehydrogenation to form a styrene (B11656) derivative, the PES would reveal the energy barriers for each step of the reaction.

From the detailed information provided by the Potential Energy Surface, key kinetic parameters can be predicted. The activation energy (Ea) of a reaction step, for instance, is determined by the energy difference between the reactant and the transition state. With the activation energy and other properties of the transition state, the rate constant (k) for that step can be calculated using theories like Transition State Theory (TST). researchgate.net These predicted kinetic parameters are essential for building accurate kinetic models of complex reaction systems. researchgate.net

Table 2: Key Kinetic Parameters from Computational Modeling

| Kinetic Parameter | Description | Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated from the height of the energy barrier on the PES. |

| Pre-exponential Factor (A) | A measure of the frequency of molecular collisions in the correct orientation. | Derived from the vibrational frequencies of the reactant and transition state. |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentrations of the reactants. | Calculated using the Arrhenius equation or more advanced theories like TST. |

Thermodynamic Properties and Stability Assessments

Computational chemistry allows for the precise calculation of the thermodynamic properties of this compound, which are fundamental to understanding its stability and behavior in chemical processes. nist.gov

The standard thermodynamic properties of a molecule, including its enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated from its molecular properties using statistical mechanics. nist.gov Computational chemistry software can determine the rotational constants, vibrational frequencies, and electronic energy of this compound. This information is then used to compute the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions. nist.gov The calculated Gibbs free energy is a direct measure of the molecule's thermodynamic stability under given conditions.

Table 3: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Description |

| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy | S° | The absolute entropy of one mole of the compound at standard conditions. |

| Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

Aromaticity and Stability Assessments

The aromaticity of the benzene ring in this compound is a key determinant of its chemical character. Aromaticity is a multidimensional concept, and its quantification relies on several computational indices that probe different aspects of this property, including energetic, geometric, and magnetic criteria. The stability of the molecule as a whole is influenced by a combination of the inherent stability of the aromatic ring and the steric and electronic effects of its substituents.

Aromaticity Analysis

The presence of the cyclopentyl and ethyl substituents on the benzene ring is expected to have a modest influence on its aromaticity. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). researchgate.netlibretexts.org This slight increase in electron density in the ring can subtly affect its aromatic character. However, significant deviations from the aromaticity of unsubstituted benzene are not anticipated.

Computational methods provide several quantitative measures to assess aromaticity. These indices are typically calculated using quantum chemical methods such as Density Functional Theory (DFT). nih.gov

Table 1: Common Computational Indices for Aromaticity Assessment

| Aromaticity Index | Description | Interpretation for Aromatic Systems |

| Nucleus-Independent Chemical Shift (NICS) | This magnetic criterion measures the magnetic shielding at the center of the aromatic ring (NICS(0)) or at a point above the ring plane (NICS(1)). nih.govgithub.io | Aromatic compounds exhibit a diatropic ring current, resulting in negative NICS values (shielding). More negative values generally indicate stronger aromaticity. acs.orgresearchgate.net |

| Aromatic Stabilization Energy (ASE) | This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. acs.orgmasterorganicchemistry.com It is often calculated using isodesmic or homodesmotic reactions. ni.ac.rslibretexts.org | Aromatic compounds have a significant positive ASE, indicating their enhanced stability due to cyclic electron delocalization. libretexts.org |

| Harmonic Oscillator Model of Aromaticity (HOMA) | This geometric criterion evaluates the degree of bond length equalization in the ring. It is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. | HOMA values range from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic system). Values close to 1 suggest high aromaticity. |

| Para-Delocalization Index (PDI) | This electronic criterion measures the extent of electron sharing between para-disposed carbon atoms in a six-membered ring. | Higher PDI values indicate greater electron delocalization and thus, higher aromaticity. |

For this compound, one would expect NICS values to be negative, confirming the presence of a diatropic ring current. The ASE would be substantial, reflecting the thermodynamic stability conferred by the aromatic ring. The HOMA index would likely be close to 1, indicating minimal bond length alternation.

Stability Analysis

Electronic Effects : Both the cyclopentyl and ethyl groups are alkyl substituents and therefore act as weak electron-donating groups through induction. researchgate.netlibretexts.org This electron donation can slightly stabilize the benzene ring.

Steric Effects : The placement of the cyclopentyl and ethyl groups in an ortho (1,2) relationship introduces steric hindrance. nih.gov This steric strain arises from the spatial proximity of the two bulky alkyl groups, which can lead to repulsion between their electron clouds. This steric repulsion can potentially destabilize the molecule to some extent. The flexibility of the ethyl group and the puckered nature of the cyclopentyl ring may allow for conformations that minimize this steric clash.

Table 2: Factors Influencing the Stability of this compound

| Factor | Description | Expected Influence on Stability |

| Aromaticity | The inherent stability of the benzene ring due to cyclic delocalization of π-electrons. libretexts.org | Major stabilizing factor. |

| Inductive Effect | The weak electron-donating nature of the cyclopentyl and ethyl groups. researchgate.netlibretexts.org | Minor stabilizing effect on the electron-rich benzene ring. |

| Steric Hindrance | The spatial repulsion between the adjacent cyclopentyl and ethyl groups in the ortho position. nih.govrsc.org | Destabilizing factor. The final stability is a balance between electronic stabilization and steric destabilization. |

| Hyperconjugation | The interaction of the C-H σ-bonds of the alkyl groups with the π-system of the benzene ring. | Minor stabilizing contribution. |

Advanced Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous characterization of organic molecules like 1-Cyclopentyl-2-ethylbenzene. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its nuclear and electronic structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By mapping the chemical environments of protons (¹H) and carbon-13 isotopes (¹³C), NMR provides detailed insights into the structure of this compound.

One-dimensional NMR spectra offer fundamental information about the number and type of proton and carbon atoms in the molecule.

The ¹H NMR spectrum reveals the different types of protons and their relative numbers. The aromatic protons appear as a complex multiplet in the downfield region due to the ring current effect. The aliphatic protons of the ethyl and cyclopentyl groups appear in the upfield region. The benzylic protons (on the carbons attached to the ring) are shifted further downfield compared to the other aliphatic protons due to the influence of the aromatic ring.

The ¹³C NMR spectrum provides the number of non-equivalent carbon environments. Aromatic carbons resonate in the downfield region (typically 120-150 ppm), while aliphatic carbons are found in the upfield region (typically 10-60 ppm). The presence of two distinct substituent groups on the benzene (B151609) ring results in eight unique carbon signals for the aromatic and alkyl carbons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | ~7.10-7.25 | Multiplet | 4H |

| Cyclopentyl-CH (Benzylic) | ~3.05 | Multiplet | 1H |

| Ethyl-CH₂ (Benzylic) | ~2.65 | Quartet | 2H |

| Cyclopentyl-CH₂ | ~1.50-2.10 | Multiplet | 8H |

| Ethyl-CH₃ | ~1.20 | Triplet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary, C-1) | ~144.5 |

| Aromatic C (quaternary, C-2) | ~141.0 |

| Aromatic CH | ~125.5-129.5 |

| Cyclopentyl-CH (Benzylic) | ~45.5 |

| Cyclopentyl-CH₂ (adjacent to CH) | ~33.0 |

| Cyclopentyl-CH₂ | ~26.0 |

| Ethyl-CH₂ (Benzylic) | ~26.5 |

| Ethyl-CH₃ | ~16.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons. It would also reveal the coupling network within the cyclopentyl ring and between the benzylic cyclopentyl proton and its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is essential for definitively assigning the ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is vital for connecting the molecular fragments. For instance, the benzylic protons of the ethyl group (-CH₂) would show correlations to the quaternary aromatic carbon to which it is attached, the adjacent aromatic CH carbons, and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY would show correlations between the protons of the ethyl group and the protons on the cyclopentyl ring, providing insight into the preferred rotational conformation of the substituents relative to the benzene ring.

IR and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light corresponds to the energy required to excite molecular vibrations such as stretching and bending.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2965-2850 | C-H Stretch | Aliphatic (Ethyl & Cyclopentyl) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1465 | CH₂ Scissoring | Aliphatic |

| ~750 | C-H Out-of-plane Bend | ortho-Disubstituted Benzene |

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and is useful for analyzing the skeletal vibrations of the aromatic and cyclopentyl rings.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the benzene ring chromophore. The substitution of the benzene ring with alkyl groups typically causes a small bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For this compound, the spectrum is expected to show a strong absorption band (the E₂-band) around 210 nm and a weaker, fine-structured band (the B-band) around 265 nm, which is characteristic of the benzene ring.

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through analysis of its fragmentation patterns upon ionization.

For this compound (Molecular Weight: 174.28 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 174. The fragmentation is dominated by the cleavage of bonds beta to the aromatic ring, which is a favorable process due to the formation of the stable benzylic carbocation.

Expected Major Fragmentation Patterns in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Mechanism |

|---|---|---|

| 174 | [C₁₃H₁₈]⁺ | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical (benzylic cleavage) |

| 117 | [M - C₄H₇]⁺ | Loss of a butenyl radical from the cyclopentyl ring |

| 105 | [C₈H₉]⁺ | Benzylic cleavage with loss of the cyclopentyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of an exact molecular formula from the measured mass.

For this compound, with a molecular formula of C13H18, the theoretical exact mass can be calculated with high precision. chemsrc.comnih.govguidechem.com An experimental measurement via HRMS that matches this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. Mass spectrometry, in general, is a vital tool for monitoring isotopic exchange reactions and obtaining structural information about individual compounds within complex mixtures. researchgate.net

In electron ionization (EI) HRMS, the fragmentation pattern provides further structural confirmation. The mass spectrum of ethylbenzene (B125841), a related compound, shows characteristic fragments that can be extrapolated to predict the fragmentation of this compound. nist.govnist.gov The molecular ion peak would be expected at its exact mass, with other significant fragments resulting from the loss of ethyl or cyclopentyl groups.

| Property | Value | Source |

| Molecular Formula | C13H18 | chemsrc.comguidechem.com |

| Molecular Weight | 174.282 g/mol | chemsrc.com |

| Exact Mass | 174.14100 Da | chemsrc.com |

| Isomers | 1-(Cyclopenten-1-yl)-2-ethylbenzene | nih.gov |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reactants, byproducts, or other components in a mixture, as well as for determining its purity.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. usgs.govbrjac.com.br

For the analysis of alkylbenzenes, a non-polar stationary phase is often employed. A common choice is a fused silica (B1680970) capillary column with a DB-5 phase, which is a (5%-phenyl)-methylpolysiloxane. usgs.gov The compound is separated from other components based on its boiling point and interaction with the stationary phase.

Advanced Detectors:

Flame Ionization Detector (FID): The FID is a highly sensitive detector for hydrocarbons. As the eluted compounds are burned in a hydrogen-air flame, ions are produced, generating a current proportional to the amount of carbon present. This provides excellent quantitative data. nih.govshimadzu.com

Mass Spectrometer (MS): Coupling GC with an MS detector (GC-MS) provides both separation and definitive identification. usgs.govbrjac.com.brresearchgate.net The MS detector fragments the eluting compounds and records their mass spectra, which serve as a molecular fingerprint, allowing for positive identification by comparing the spectra to libraries or known standards. usgs.govresearchgate.net Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target compounds like this compound in complex matrices. usgs.gov

| Parameter | Typical Value/Condition | Source |

| Column Type | DB-5 fused silica capillary (30 m x 0.25 mm, 0.25 µm film) | usgs.gov |

| Injector Temperature | 250 °C | researchgate.net |

| Carrier Gas | Helium or Nitrogen | usgs.govresearchgate.net |

| Oven Temperature Program | Initial 45°C, ramped to 240°C | brjac.com.br |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | usgs.govnih.gov |